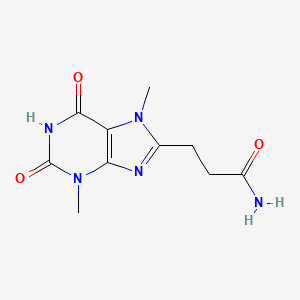
alpha-Campholene acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a single ring in its isoprene chain . It is a naturally occurring compound found in various essential oils and is known for its distinctive aroma.
Métodos De Preparación
Alpha-Campholene acetate can be synthesized through the isomerization of alpha-pinene oxide. This process involves the use of titanosilicate catalysts, such as Ti-MWW, which facilitate the conversion of alpha-pinene oxide to campholenic aldehyde, a precursor to this compound . The reaction is typically carried out in solvents like toluene at elevated temperatures (around 70°C) to achieve high selectivity and conversion rates .
Análisis De Reacciones Químicas
Alpha-Campholene acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding aldehyde or acid.
Reduction: Reduction reactions can yield alcohol derivatives of this compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Alpha-Campholene acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fine chemicals and fragrances.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of perfumes, flavors, and other aromatic products
Mecanismo De Acción
The mechanism of action of alpha-Campholene acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Comparación Con Compuestos Similares
Alpha-Campholene acetate is unique among monocyclic monoterpenoids due to its specific structure and properties. Similar compounds include:
Alpha-Campholenal: Another monocyclic monoterpenoid with similar chemical properties.
Alpha-Campholene alcohol: An alcohol derivative of this compound.
Gamma-Campholene aldehyde: A related compound with a different ring structure
These compounds share some chemical characteristics but differ in their specific applications and reactivity.
Propiedades
Número CAS |
52486-39-2 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3 |
Clave InChI |
HBRWKAJTMKFEQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1(C)C)CCOC(=O)C |
Densidad |
0.943-0.949 |
Descripción física |
Clear liquid; sweet woody odour with ionone nuance |
Solubilidad |
Insoluble in water and fat Miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



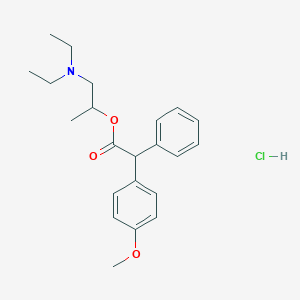


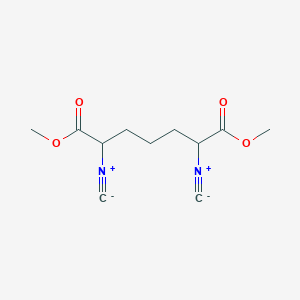
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide](/img/structure/B13756449.png)
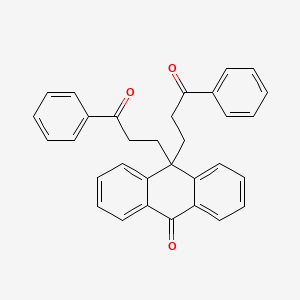
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

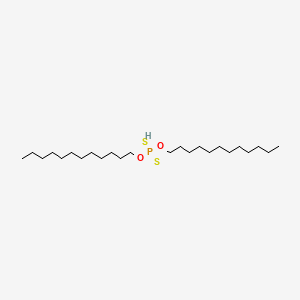
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
